

6-Cyclohexylhexanoic acid molecular structure and weight

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Compound of Interest

Compound Name: 6-Cyclohexylhexanoic acid

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An In-Depth Technical Guide to **6-Cyclohexylhexanoic Acid**: Molecular Characteristics, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **6-cyclohexylhexanoic acid**, a saturated fatty acid derivative characterized by a terminal cyclohexyl moiety. We delve into its fundamental molecular structure and physicochemical properties, offering a basis for its behavior in chemical and biological systems. A detailed, field-proven protocol for its synthesis via the reduction of 6-cyclohexyl-6-oxohexanoic acid is presented, alongside a systematic workflow for its analytical characterization. Furthermore, this guide explores the current and prospective applications of **6-cyclohexylhexanoic acid**, with a particular focus on its role as a key intermediate in the development of novel therapeutics, such as N-Acylethanolamine Acid Amidase (NAAA) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking authoritative information and practical methodologies related to this compound.

Part 1: Molecular Structure and Physicochemical Properties

The unique molecular architecture of **6-cyclohexylhexanoic acid**—marrying a flexible aliphatic chain with a bulky, non-polar carbocyclic ring—is central to its chemical identity and utility.

Understanding these foundational characteristics is critical for its effective application in synthesis and drug design.

Structural Elucidation

6-Cyclohexylhexanoic acid consists of a hexanoic acid backbone where the terminal (omega) carbon is substituted with a cyclohexyl group. This structure imparts a distinct amphiphilic character, albeit with a dominant lipophilic nature due to the twelve carbon atoms.

- IUPAC Name: **6-cyclohexylhexanoic acid**[\[1\]](#)
- CAS Number: 4354-56-7[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₁₂H₂₂O₂[\[1\]](#)[\[2\]](#)[\[3\]](#)
- SMILES: C1CCC(CC1)CCCCC(=O)O[\[1\]](#)[\[3\]](#)

The terminal carboxylic acid group provides a site for polar interactions and chemical derivatization, while the cyclohexyl ring and the pentylene chain create a significant hydrophobic domain. This structure is crucial for its application in medicinal chemistry, where the cyclohexyl group can engage in van der Waals interactions within the lipophilic pockets of enzyme active sites.

Physicochemical Data

The physical properties of **6-cyclohexylhexanoic acid** are dictated by its molecular structure and weight. The following table summarizes its key quantitative descriptors.

Property	Value	Source
Molecular Weight	198.30 g/mol	[1] [2] [3]
Molecular Formula	C ₁₂ H ₂₂ O ₂	[1] [2] [3]
CAS Number	4354-56-7	[1] [2] [3]
XLogP3-AA	4.4	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]

XLogP3-AA is a computed measure of hydrophobicity. A value of 4.4 indicates significant lipophilicity, suggesting low solubility in water and high solubility in non-polar organic solvents.

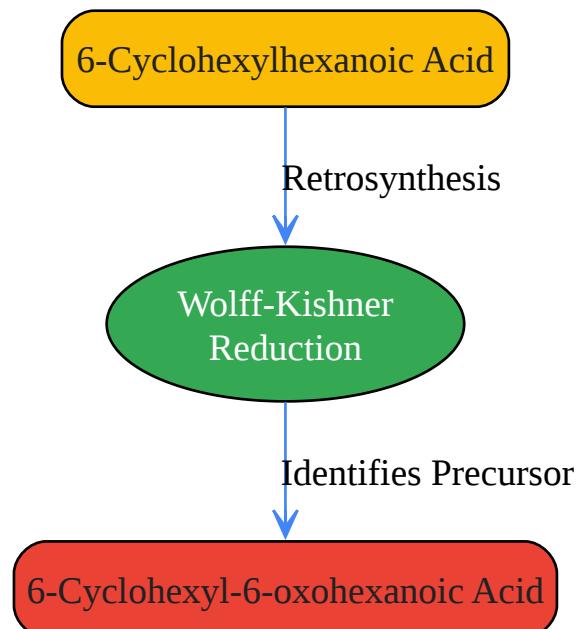
Part 2: Synthesis and Characterization

The reliable synthesis and rigorous characterization of **6-cyclohexylhexanoic acid** are paramount for its use in research and development. This section outlines a robust synthetic strategy and a comprehensive analytical workflow.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthetic route to **6-cyclohexylhexanoic acid** involves the deoxygenation of a readily available keto-acid precursor, 6-cyclohexyl-6-oxohexanoic acid. The Wolff-Kishner reduction is an ideal choice for this transformation.

Causality of Method Selection: The Wolff-Kishner reduction is specifically chosen for its efficacy in reducing ketones to their corresponding alkanes under basic conditions. This is critical because acidic reduction conditions (e.g., Clemmensen reduction) could potentially lead to side reactions involving the carboxylic acid group. The basic medium of the Wolff-Kishner reaction converts the carboxylic acid to its carboxylate salt, protecting it from undesired reactions and ensuring a clean conversion of the ketone to a methylene group.



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Caption: Retrosynthetic pathway for **6-cyclohexylhexanoic acid**.

Experimental Protocol: Wolff-Kishner Reduction

This protocol describes a self-validating system where reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

Materials:

- 6-cyclohexyl-6-oxohexanoic acid
- Hydrazine hydrate (80%)
- Potassium hydroxide (KOH)
- Diethylene glycol (solvent)
- Hydrochloric acid (HCl), concentrated
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

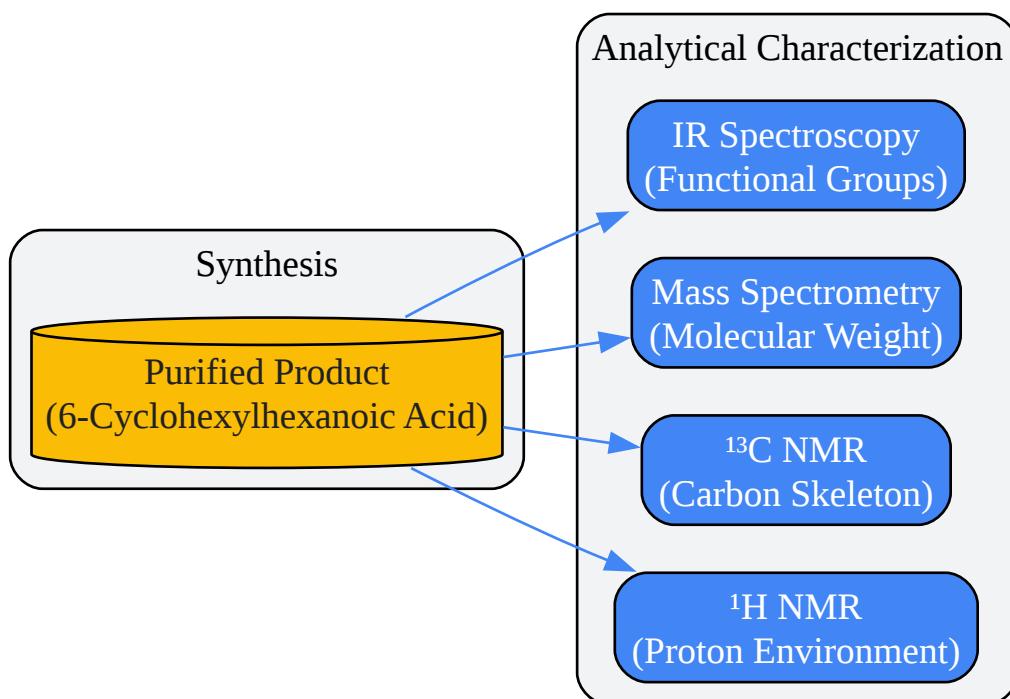
- Round-bottom flask with reflux condenser and thermometer

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-cyclohexyl-6-oxohexanoic acid (1.0 eq) in diethylene glycol.
- Hydrazone Formation: Add hydrazine hydrate (4.0 eq) to the solution. Heat the mixture to 120-130°C for 1.5 hours. Water and excess hydrazine will distill off.
- Reduction: Cautiously add powdered potassium hydroxide (4.0 eq) in portions to the reaction mixture.
- Heating: Slowly raise the temperature to 190-200°C. The mixture will begin to reflux as nitrogen gas evolves. Maintain this temperature until gas evolution ceases (typically 3-4 hours), indicating the completion of the reduction.
- Workup - Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture over crushed ice and acidify to a pH of ~2 with concentrated HCl.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
- Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography if necessary.

Characterization Workflow

Confirmation of the product's identity and purity is achieved through a standard suite of analytical techniques. Each method provides orthogonal data to validate the structure.



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Caption: Standard workflow for analytical characterization.

- ^1H NMR: Will confirm the presence of protons on the cyclohexane ring and the aliphatic chain, and the acidic proton of the carboxyl group.
- ^{13}C NMR: Will show the characteristic signals for the carbonyl carbon (~180 ppm) and the distinct carbons of the alkyl chain and cyclohexyl ring.
- Mass Spectrometry: The molecular ion peak will correspond to the calculated molecular weight (198.30 g/mol).[1]
- IR Spectroscopy: Will show a strong C=O stretch for the carboxylic acid (~1710 cm^{-1}) and a broad O-H stretch (~3300-2500 cm^{-1}), confirming the primary functional group.

Part 3: Applications and Future Directions

The structural features of **6-cyclohexylhexanoic acid** make it a valuable building block in distinct scientific domains.

Role in Medicinal Chemistry

A primary application of **6-cyclohexylhexanoic acid** is in the synthesis of inhibitors for N-Acylethanolamine Acid Amidase (NAAA).^[2] NAAA is a lysosomal enzyme that degrades the anti-inflammatory lipid N-palmitoylethanolamine (PEA). By inhibiting NAAA, the endogenous levels of PEA are increased, leading to potent anti-inflammatory and analgesic effects. **6-Cyclohexylhexanoic acid** serves as a key fragment in constructing these inhibitors, where its lipophilic character is essential for binding to the enzyme's active site.^[2]

Potential in Polymer and Materials Science

While direct applications in polymer science are less documented, the structure of **6-cyclohexylhexanoic acid** is analogous to monomers vital to the polymer industry. For instance, 6-aminohexanoic acid and 6-hydroxyhexanoic acid are precursors to Nylon-6 and polycaprolactone, respectively.^{[4][5][6]} The introduction of a bulky cyclohexyl group via a monomer like **6-cyclohexylhexanoic acid** could be a strategy to synthesize novel polyesters or polyamides with modified properties, such as increased glass transition temperature (Tg), enhanced thermal stability, or altered mechanical strength.

Conclusion

6-Cyclohexylhexanoic acid is a compound of significant interest due to its well-defined molecular structure and versatile chemical nature. This guide has provided a detailed examination of its properties, a robust and logically justified protocol for its synthesis, and an overview of its established and potential applications. For researchers in drug discovery, its role as a precursor to potent NAAA inhibitors presents a clear path for therapeutic development. For materials scientists, it offers an opportunity to explore novel polymers with unique physical characteristics. The methodologies and insights presented herein serve as an authoritative resource to facilitate and inspire further research and development involving this valuable chemical entity.

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